Cas no 881-50-5 (N-(4-Bromo-2-nitrophenyl)acetamide)

N-(4-Bromo-2-nitrophenyl)acetamide structure
881-50-5 structure
N-(4-Bromo-2-nitrophenyl)acetamide
881-50-5
C8H7BrN2O3
259.056781053543
MFCD00024299
726692
136690

N-(4-Bromo-2-nitrophenyl)acetamide Properties

Names and Identifiers

    • N-(4-Bromo-2-nitrophenyl)acetamide
    • 4'-BROMO-2'-NITROACETANILIDE
    • Acetamide, N-(4-bromo-2-nitrophenyl)-
    • 2-acetamido-5-bromonitrobenzene
    • 4-Brom-2-nitro-acetanilid
    • acetic acid-(4-bromo-2-nitro-anilide)
    • Essigsaeure-(4-brom-2-nitro-anilid)
    • N-(4-bromo-2-nitro-phenyl)-acetamide
    • 4-Bromo-2-nitroacetanilide
    • GUBNCRISSRANNO-UHFFFAOYSA-N
    • 4 -Bromo-2 -nitroacetanilide
    • NSC142293
    • PubChem15583
    • 2-Nitro-4-bromacetanilid
    • N-Acetyl 4-bromo-2-nitroaniline
    • STK367251
    • BBL000685
    • N-(4-Bromo-2-nitrophenyl)acetamide #
    • AS0343
    • Acetanilide, 4′-bromo-2′-nitro- (6CI, 7CI, 8CI)
    • N-(4-Bromo-2-nitrophenyl)acetamide (ACI)
    • 4′-Bromo-2′-nitroacetanilide
    • NSC 142293
    • MFCD00024299
    • NS00039244
    • CS-0153992
    • AE-848/01518043
    • 4//'-Bromo-2//'-nitroacetanilide
    • DB-057046
    • EN300-18635
    • 4'-Bromo-2'-nitroacetanilide
    • Z87001616
    • NSC-142293
    • DTXSID10236818
    • DS-5199
    • CCG-249272
    • SCHEMBL978546
    • ALBB-023629
    • AKOS004910224
    • 881-50-5
    • SY107207
    • +Expand
    • MFCD00024299
    • GUBNCRISSRANNO-UHFFFAOYSA-N
    • 1S/C8H7BrN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12)
    • O=C(C)NC1C([N+](=O)[O-])=CC(Br)=CC=1

Computed Properties

  • 257.96400
  • 1
  • 3
  • 1
  • 257.96400g/mol
  • 14
  • 241
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.8
  • 3
  • 0
  • 74.9

Experimental Properties

  • 2.91190
  • 74.92000
  • 102-104°C

N-(4-Bromo-2-nitrophenyl)acetamide Security Information

N-(4-Bromo-2-nitrophenyl)acetamide Customs Data

  • 2924299090
  • China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-(4-Bromo-2-nitrophenyl)acetamide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GSZF-1g
4'-BROMO-2'-NITROACETANILIDE
881-50-5 97%
1g
$27.00 2024-04-20
A2B Chem LLC
AH83259-1g
N-(4-Bromo-2-nitrophenyl)acetamide
881-50-5 97%
1g
$25.00 2024-04-19
Aaron
AR00GT7R-250mg
4'-BROMO-2'-NITROACETANILIDE
881-50-5 97%
250mg
$9.00
abcr
AB148977-250 mg
4-Bromo-2-nitroacetanilide, 97%; .
881-50-5 97%
250MG
€77.50 2022-09-01
Alichem
A012001292-250mg
N-(4-Bromo-2-nitrophenyl)acetamide
881-50-5 95%
250mg
$484.80 2023-08-31
Ambeed
A238553-100mg
N-(4-Bromo-2-nitrophenyl)acetamide
881-50-5 97%
100mg
$9.0 2024-04-16
Chemenu
CM105327-5g
N-(4-bromo-2-nitrophenyl)acetamide
881-50-5 97%
5g
$*** 2023-05-29
Enamine
EN300-18635-0.05g
N-(4-bromo-2-nitrophenyl)acetamide
881-50-5 90%
0.05g
$19.0 2023-09-18
eNovation Chemicals LLC
D751202-10g
4'-BROMO-2'-NITROACETANILIDE
881-50-5 97%
10g
$190 2022-09-12
OTAVAchemicals
2630908-50MG
N-(4-bromo-2-nitrophenyl)acetamide
881-50-5 95%
50MG
$29 2023-07-10

N-(4-Bromo-2-nitrophenyl)acetamide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Acetic acid ;  3 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7
Reference
Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C-H Bonds
Call, Arnau ; et al, Journal of the American Chemical Society, 2023, 145(32), 18094-18103

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Acetic acid ;  3 h, 100 °C
Reference
Synthesis and property studies of cyclotrisazobenzenes
Reuter, Raphael; et al, European Journal of Organic Chemistry, 2009, (32), 5647-5652

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: 1,2-Dichloroethane ,  Water ;  50 min
Reference
Ultrasonically assisted regioselective nitration of aromatic compounds in presence of certain group V and VI metal salts
Sariah, Sana; et al, Green and Sustainable Chemistry, 2012, 2(3), 97-111

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Silica ,  Nitric acid Catalysts: Sodium tungsten oxide ;  5 min, 150 °C
1.2 Reagents: Sodium thiosulfate
Reference
Mortar-pestle and microwave assisted regioselective nitration of aromatic compounds in presence of certain group V and VI metal salts under solvent free conditions
Sariah, Sana; et al, International Journal of Organic Chemistry, 2012, 2(3), 233-247

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Bismuth nitrate Solvents: Dichloromethane ;  1 - 5 h, 23 °C; 23 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Regioselective ortho-nitration of N-phenyl carboxamides and primary anilines using bismuth nitrate/acetic anhydride
Lu, Yang; et al, Tetrahedron, 2013, 69(45), 9422-9427

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt; rt
2.1 Reagents: Oxygen ,  Iron nitrate (Fe(NO3)3) nonahydrate Catalysts: N-Hydroxyphthalimide Solvents: 1,2-Dichloroethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  10 h, 50 °C; 50 °C → rt
2.2 Reagents: Sodium chloride Solvents: Water ;  rt
Reference
Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source
Gao, Yang; et al, Organic & Biomolecular Chemistry, 2018, 16(21), 3881-3884

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Chloroform ;  0 °C; overnight, 40 °C
Reference
PIII/PV=O Catalyzed Cascade Synthesis of N-Functionalized Azaheterocycles
Nykaza, Trevor V. ; et al, Angewandte Chemie, 2020, 59(11), 4505-4510

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Sodium peroxoborate ,  Sulfuric acid ,  Potassium bromide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Acetic acid ,  Water
Reference
Oxidative bromination of aromatic amides using sodium perborate as oxidant
Hanson, James R.; et al, Journal of Chemical Research, 1997, (11), 432-433

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 30 min, rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ;  rt
2.1 Reagents: Sulfuric acid ;  < 8 °C
2.2 Reagents: Nitric acid ;  < 10 °C; 30 min, rt
Reference
Synthesis and evaluation of benzimidazole derivatives as Protein tyrosine phosphatase (PTP1B) inhibitors
Thakkar, Dv; et al, Journal of Chemical and Pharmaceutical Research, 2017, 9(11), 46-54

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Methanol ,  Water
2.1 100 °C
Reference
Exploration of larger central ring linkers in furamidine analogues: Synthesis and evaluation of their DNA binding, antiparasitic and fluorescence properties
Farahat, Abdelbasset A.; et al, Bioorganic & Medicinal Chemistry, 2011, 19(7), 2156-2167

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid ;  1 h, 55 °C; 55 °C → 45 °C; 2 h, 45 °C
1.2 Reagents: Water ;  cooled
2.1 Solvents: Acetic acid ;  3 h, 100 °C
Reference
Synthesis and property studies of cyclotrisazobenzenes
Reuter, Raphael; et al, European Journal of Organic Chemistry, 2009, (32), 5647-5652

N-(4-Bromo-2-nitrophenyl)acetamide Raw materials

N-(4-Bromo-2-nitrophenyl)acetamide Preparation Products

N-(4-Bromo-2-nitrophenyl)acetamide Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:881-50-5)
TANG SI LEI
15026964105
2881489226@qq.com

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